![molecular formula C7H11N3O2 B12916269 2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol CAS No. 61667-10-5](/img/structure/B12916269.png)
2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Methoxypyrimidin-4-yl)amino)ethanol is a chemical compound with the molecular formula C7H11N3O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methoxypyrimidin-4-yl)amino)ethanol typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for 2-((6-Methoxypyrimidin-4-yl)amino)ethanol are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
2-((6-Methoxypyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((6-Methoxypyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.
Industry: It can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-((6-Methoxypyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways Pyrimidine derivatives are known to interact with enzymes and receptors involved in various biological processes
Comparaison Avec Des Composés Similaires
2-((6-Methoxypyrimidin-4-yl)amino)ethanol can be compared with other similar compounds, such as:
- Ethyl 2-((6-methoxypyrimidin-4-yl)amino)-2-oxoacetate
- Tert-butyl 2-((6-methoxypyrimidin-4-yl)amino)methylpiperidine-1-carboxylate
- 2-((6-bromoquinazolin-4-yl)amino)ethanol
- 2-((6-methyl-2-propylpyrimidin-4-yl)amino)ethanol
- 2-((6-pyrazol-1-ylpyrimidin-4-yl)amino)ethanol
These compounds share the pyrimidine core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Propriétés
Numéro CAS |
61667-10-5 |
|---|---|
Formule moléculaire |
C7H11N3O2 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-[(6-methoxypyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O2/c1-12-7-4-6(8-2-3-11)9-5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10) |
Clé InChI |
NZRCSKTZGHXEMS-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC(=C1)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


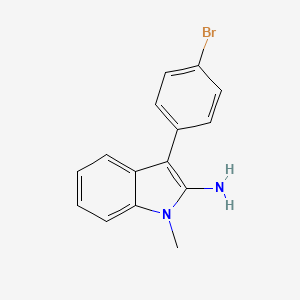


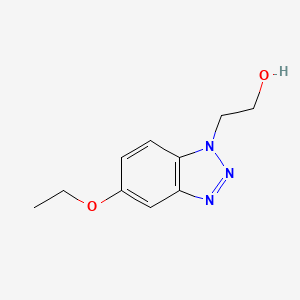
![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)

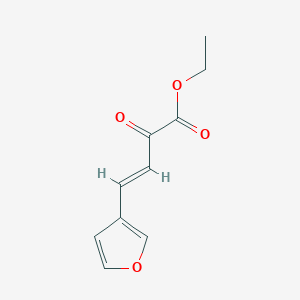
![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)
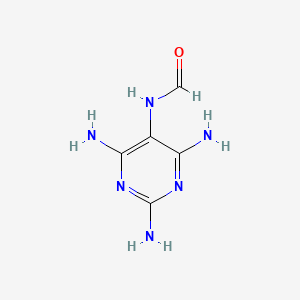
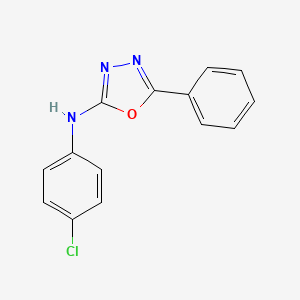
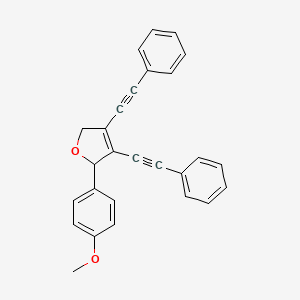


![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
